molecular formula C20H13N5 B2493860 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline CAS No. 701230-03-7

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline

Cat. No.: B2493860
CAS No.: 701230-03-7
M. Wt: 323.359
InChI Key: FUEKKKRYEHFNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinazoline core substituted with a benzo[d][1,2,3]triazole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with phenyl isocyanate can form an intermediate, which upon further reaction with sodium azide and subsequent cyclization, yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is unique due to its combination of a quinazoline core with a benzo[d][1,2,3]triazole moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as in drug design and materials science .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEKKKRYEHFNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.